N-[(trifluoromethyl)sulfonyl]glycine
Description
Structure
3D Structure
Properties
CAS No. |
294653-41-1 |
|---|---|
Molecular Formula |
C3H4F3NO4S |
Molecular Weight |
207.13 g/mol |
IUPAC Name |
2-(trifluoromethylsulfonylamino)acetic acid |
InChI |
InChI=1S/C3H4F3NO4S/c4-3(5,6)12(10,11)7-1-2(8)9/h7H,1H2,(H,8,9) |
InChI Key |
XJBOVNHJBAOYQC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Trifluoromethyl Sulfonyl Glycine and Its Structural Analogs
Direct N-Sulfonylation Approaches
Direct N-sulfonylation is a primary strategy for the synthesis of N-sulfonylated amino acids. This approach involves the formation of a stable sulfonamide bond by reacting the nitrogen atom of glycine (B1666218) or its derivatives with a trifluoromethylsulfonyl-containing reagent.
The reaction of sulfonyl halides, particularly trifluoromethanesulfonyl chloride (triflyl chloride), with the amino group of glycine or its esters is a direct method for forming the N-S bond. youtube.com This reaction is analogous to the activation of alcohols, where the alcohol attacks the sulfur atom of the sulfonyl chloride, displacing the chloride. youtube.com In the case of glycine, the amino group acts as the nucleophile. The reaction typically proceeds with retention of the stereochemistry at the alpha-carbon of the amino acid. youtube.com
A related process, nosylation, which uses 2-nitrobenzenesulfonyl chloride, has been studied in detail for glycine residues. nih.gov It was observed that under standard conditions, N-terminal glycine residues can undergo bis-nosylation. nih.gov However, by carefully controlling the stoichiometry and adding only one equivalent of the sulfonyl chloride, mono-nosylation can be achieved. nih.gov This highlights the importance of reaction conditions in achieving the desired product.
| Reactant 1 | Reactant 2 | Product | Key Observation |
| Glycine/Glycine Derivative | Trifluoromethanesulfonyl Chloride | N-[(trifluoromethyl)sulfonyl]glycine | Direct formation of N-S bond. youtube.com |
| N-terminal Glycine Peptide | 2-Nitrobenzenesulfonyl Chloride | Mono- or Bis-nosylated peptide | Bis-nosylation can occur under standard conditions. nih.gov |
N-Trifluoromethylation introduces a trifluoromethyl group directly onto the nitrogen atom of an amide or amino acid derivative. While not a direct sulfonylation, these methods are relevant for creating structurally similar compounds where the SO2 group is replaced by a carbonyl. The incorporation of a trifluoromethyl group onto a nitrogen atom can significantly modulate the basicity of amines due to the strong electron-withdrawing effect of fluorine. chinesechemsoc.orgchinesechemsoc.org
Several methods have been developed for N-trifluoromethylation. One approach involves the use of carbon disulfide (CS2) and silver fluoride (B91410) (AgF) with secondary amines to synthesize N-CF3 containing compounds in a single step. chinesechemsoc.orgchinesechemsoc.org This method has been successfully applied to the late-stage modification of complex bioactive molecules, including the synthesis of N-CF3 tailored amino acids. chinesechemsoc.orgchinesechemsoc.org Another strategy utilizes N-trifluoromethyl hydroxylamine (B1172632) reagents for the direct incorporation of a NCF3 moiety into various substrates under photoredox catalysis. nih.gov Indirect methods have also been developed, such as the derivatization of readily accessible and bench-stable N-CF3 carbamoyl (B1232498) fluorides, which can be prepared from isothiocyanates. acs.org
| Reagent System | Substrate | Product | Key Feature |
| CS2 and AgF | Secondary Amines / Amino Acids | N-CF3 derivatives | Single-step synthesis. chinesechemsoc.orgchinesechemsoc.org |
| N-Trifluoromethyl hydroxylamine | (Hetero)arenes, alkenes, dienes, isonitriles | N-CF3 compounds | Photoredox catalysis. nih.gov |
| AgF | Isothiocyanates | N-CF3 carbamoyl fluorides | Forms a versatile intermediate. acs.org |
| Carboxylic acid halides/esters and AgF | Isothiocyanates | N-trifluoromethyl amides | Mild reaction conditions. nih.gov |
Indirect Synthetic Routes and Precursor Chemistry
Indirect methods provide alternative pathways to N-sulfonylated amino acids, often by constructing the amino acid backbone from precursors that already contain the desired trifluoromethyl or sulfonyl group.
Glycine equivalents are molecules that can be chemically transformed into glycine or its derivatives. One such equivalent is 2,5-diketopiperazine, which can be used in the synthesis of N-(phosphonomethyl)glycine. The process involves reacting 2,5-diketopiperazine with formaldehyde (B43269) and a phosphorus-containing compound. google.com While not a trifluoromethylated example, this demonstrates the principle of using a glycine precursor.
More directly related, methods for synthesizing α,α-difluoroglycine derivatives have been developed. One such method involves a three-component reaction of amines, difluorocarbene (generated in situ), and carbon dioxide. researchgate.net This approach provides access to glycine analogs with fluorine atoms at the alpha-position.
| Glycine Equivalent/Precursor | Reagents | Product |
| 2,5-Diketopiperazine | Formaldehyde, Phosphorus compound | N-(phosphonomethyl)glycine derivative google.com |
| Amines | Difluorocarbene, Carbon Dioxide | α,α-Difluoroglycine derivatives researchgate.net |
Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf2O) is a powerful activating agent that can be used in various coupling reactions. It can activate carboxylic acids, including N-protected amino acids, to facilitate the formation of amide bonds. nih.gov Triflic anhydride has been used to promote the decarboxylative functionalization of α-amino acids, enabling the synthesis of diverse amine derivatives under transition-metal-free conditions. nih.govacs.org It can also mediate three-component reactions to synthesize heterocyclic scaffolds. rsc.org Additionally, triflic anhydride is employed in glycosylation reactions by activating anomeric hydroxy sugars. nih.gov While not directly forming the N-sulfonyl bond on glycine in all these examples, these reactions showcase the utility of trifluoromethylsulfonyl-activated species in complex organic synthesis involving amino acid derivatives. The iminium and iminotriflates derived from the treatment of amides with triflic anhydride are versatile intermediates that can react with various nucleophiles. researchgate.net
| Activating Agent | Substrates | Reaction Type |
| Triflic Anhydride | α-Amino Acids | Decarboxylative Functionalization nih.govacs.org |
| Triflic Anhydride | Amides, Aldehydes, Amines | Three-Component Tandem Reaction rsc.org |
| Triflic Anhydride | Anomeric Hydroxy Sugars | Glycosylation nih.gov |
| Triflic Anhydride | Secondary and Tertiary Amides | Formation of Iminium/Imino Triflates researchgate.net |
Catalytic and Asymmetric Synthesis Relevant to N-Sulfonylated Amino Acids
The development of catalytic and asymmetric methods is crucial for producing enantiomerically pure N-sulfonylated amino acids, which are often required for biological applications.
Several strategies have been developed for the asymmetric synthesis of α-amino amides and related structures. One approach involves the reaction of N-sulfonyl imines with chiral carbamoylsilanes, which proceeds in good to excellent yields and high diastereoselectivity. researchgate.netscispace.com Another method is the organocatalytic asymmetric activation of N-sulfonyl amide C–N bonds, which allows for the synthesis of axially chiral biaryl amino acids. nih.gov
Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines provide a route to chiral β-(sulfonylamino)sulfinylimidates with high diastereomeric excess. These intermediates can then be converted to the corresponding chiral β-sulfonylamino esters. nih.gov The use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859) has also proven to be an efficient method for the asymmetric synthesis of tailor-made amino acids under mild conditions. nih.gov
| Catalytic/Asymmetric Method | Substrates | Product | Key Feature |
| Chiral Carbamoylsilane | N-Sulfonyl Imines | α-(N-sulfonyl)amino amides | High diastereoselectivity. researchgate.netscispace.com |
| Bifunctional Organocatalyst | N-Sulfonyl Biaryl Lactams, Alcohols | Axially Chiral Biaryl Amino Acids | Asymmetric activation of amide C-N bond. nih.gov |
| Mannich-type Reaction | Chiral N-sulfinyl imidates, N-tosyl aldimines | Chiral β-sulfonylamino esters | High anti-selectivity. nih.gov |
| Chiral Ni(II) Complexes | Glycine/Alanine Schiff bases, Alkylating agents | α,α-disubstituted amino acids | Mild reaction conditions. nih.gov |
Chiral Catalyst Applications in N-Sulfonyl Amino Acid Synthesis
The asymmetric synthesis of N-sulfonyl amino acids and their derivatives is a significant area of research, with various chiral catalysts being developed to facilitate stereocontrolled transformations. These catalysts are crucial for producing enantiomerically pure compounds, which are often required for biological applications.
One prominent strategy involves the organocatalytic asymmetric cleavage of carbon-nitrogen (C–N) bonds in N-sulfonyl biaryl lactams. cornell.edunih.gov This method provides a practical route to construct axially chiral biaryl amino acids under mild conditions. cornell.edunih.gov A diverse set of these complex amino acids can be obtained in high yields and with excellent enantioselectivities. nih.gov The resulting products are also valuable as precursors for creating novel axially chiral unsymmetrical biaryl organocatalysts. cornell.edunih.gov
Mannich-type reactions are another cornerstone in the synthesis of N-sulfonyl amino acid derivatives. Chiral Lewis acid catalysts, such as copper(I) complexes of Fesulphos ligands, have proven effective in the Mannich-type addition of silyl (B83357) enol ethers to N-(2-thienyl)sulfonyl aldimines. acs.org This approach yields optically active β-amino carbonyl derivatives with good yields and moderate to high enantioselectivity. acs.org Similarly, gold(I)-complexes generated from chiral phosphines have been developed to catalyze the Mannich reaction between α-diazocarbonyl compounds and N-sulfonyl cyclic ketimines, producing chiral β-amino-α-diazoesters that feature a quaternary stereocenter. nih.gov
In addition to metal-based catalysts, chiral auxiliaries and reagents play a key role. Highly diastereoselective Mannich-type reactions have been achieved using chiral N-tert-butanesulfinyl imidates with N-tosyl aldimines, leading to new chiral β-(sulfonylamino)sulfinylimidates in high yields and excellent diastereomeric excess. nih.gov These intermediates can be further converted into enantiopure β-sulfonylamino esters. nih.gov Another approach utilizes a chiral carbamoylsilane which reacts with various N-sulfonyl imines to produce α-(N-sulfonyl)amino amides with very high diastereoselectivity, often affording only a single diastereomer. researchgate.net
| Catalytic System | Reaction Type | Substrates | Key Findings |
| Organocatalyst | Asymmetric C–N Bond Cleavage | N-sulfonyl biaryl lactams, Alcohols | Provides access to axially chiral biaryl amino acids in high yields and excellent enantioselectivities. cornell.edunih.govthieme-connect.com |
| Copper(I)-Fesulphos Complexes | Mannich-type Addition | Silyl enol ethers, N-(2-thienyl)sulfonyl aldimines | Produces optically active β-amino carbonyls in 58−91% yield and 61−93% ee. acs.org |
| Gold(I)-Phosphine Complexes | Mannich-type Reaction | α-diazocarbonyl compounds, N-sulfonyl cyclic ketimines | Affords chiral β-amino-α-diazoesters with a quaternary stereocenter in high yields. nih.gov |
| Chiral N-tert-butanesulfinyl imidates | Mannich-type Reaction | N-tosyl aldimines | Yields chiral β-(sulfonylamino)sulfinylimidates with excellent diastereomeric excess, convertible to esters with >98% ee. nih.gov |
| Chiral Carbamoylsilane | Nucleophilic Addition | N-sulfonyl imines | Achieves high diastereoselectivity in the synthesis of α-(N-sulfonyl)amino amides. researchgate.net |
Stereoselective Approaches to Trifluoromethylated Amino Acid Derivatives
The introduction of a trifluoromethyl (CF₃) group into amino acids can significantly alter their biological and chemical properties. Consequently, developing stereoselective methods to synthesize these derivatives is of high importance.
The asymmetric Strecker reaction is a foundational method for creating α-amino acids and has been successfully adapted for α-trifluoromethylated analogs. acs.orgnih.gov This reaction involves the addition of a cyanide source to a trifluoromethyl-substituted imine, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org High levels of stereocontrol can be achieved using organocatalysts like chiral thioureas or chiral Brønsted acids. thieme-connect.com In some cases, the stereochemical outcome can be controlled by the choice of solvent. acs.org These catalytic asymmetric methods are often more practical and scalable than those requiring stoichiometric chiral reagents. nih.gov
Another powerful tool is the Reformatsky-type reaction, which involves the addition of an organozinc reagent (a Reformatsky reagent) to an electrophile. nih.govnih.gov For the synthesis of β-trifluoromethyl-β-amino acids, this reaction can be performed with high diastereoselectivity by adding the reagent to α-trifluoromethyl N-tert-butanesulfinyl hemiaminals, which serve as stable surrogates for the corresponding ketoimines. nih.gov The use of chiral ligands, such as trifluoromethylated amino alcohols, can also enhance the stereoselectivity of the Reformatsky reaction. lookchem.com The strong electron-withdrawing nature of the trifluoromethyl group on the ligand is thought to improve its ability to induce asymmetry. mdpi.com
For more complex structures, such as β-branched β-trifluoromethyl α-amino acid derivatives, sequential catalytic asymmetric reactions have been developed. nih.gov A one-pot approach grounded on the reduction and subsequent ring-opening of Erlenmeyer–Plöchl azlactones allows for a stereodivergent process, where the configuration of the two resulting chiral centers is established independently in each of the two catalytic steps. nih.gov This provides access to different stereoisomers that may be difficult to obtain through other methods like asymmetric hydrogenation. nih.gov
| Synthetic Method | Key Reagents/Catalysts | Target Compound Type | Stereochemical Outcome |
| Asymmetric Strecker Reaction | Chiral thioureas, Chiral Brønsted acids | α-Trifluoromethyl-α-amino acids | High enantioselectivity. acs.orgthieme-connect.com |
| Asymmetric Reformatsky Reaction | N-tert-butanesulfinyl hemiaminals (as imine surrogates) | β-Alkyl(aryl)-β-trifluoromethyl-β-amino acids | High diastereoselectivity (>98% de). nih.govnih.gov |
| Sequential Catalytic Reaction | Chiral catalysts for reduction and ring-opening | β-Branched β-trifluoromethyl α-amino acids | Stereodivergent access to all stereoisomers with good d.r. and high ee. nih.gov |
| Solvent-Controlled Strecker Reaction | Trimethylsilyl cyanide, Chiral sulfinyl amide auxiliary | α-Trifluoromethyl-α-amino acids | Stereoconfiguration controlled by the choice of solvent. acs.org |
Advanced Applications in Organic Synthesis and Ligand Design
N-[(trifluoromethyl)sulfonyl]glycine as a Versatile Building Block in Complex Molecular Architectures
The unique electronic properties endowed by the trifluoromethylsulfonyl (triflyl) group make this compound a valuable and versatile building block in the construction of complex molecules with tailored properties. Its incorporation into various molecular scaffolds allows for the fine-tuning of steric and electronic parameters, influencing conformation, reactivity, and biological activity.
Incorporation into Peptidomimetics and Modified Amino Acid Derivatives
The strategic incorporation of this compound and its derivatives into peptide structures offers a powerful tool for the design of peptidomimetics with enhanced stability and biological function. The strong electron-withdrawing nature of the triflyl group significantly alters the properties of the adjacent amide bond. This modification can impart resistance to enzymatic degradation by proteases, a common challenge in the therapeutic application of natural peptides.
Furthermore, the triflyl group can influence the conformational preferences of the peptide backbone. By introducing steric bulk and modulating the electronic environment, it is possible to favor specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition and activity. Research in this area focuses on synthesizing novel amino acid derivatives where the N-triflyl group is a key component, enabling the exploration of new chemical space in drug discovery.
Table 1: Comparison of Natural Peptide Bonds and Triflyl-Modified Peptide Bonds
| Feature | Natural Peptide Bond | N-Triflyl Modified Peptide Bond |
| Susceptibility to Proteolysis | High | Reduced |
| Amide Bond Polarity | Polar | Reduced |
| Conformational Flexibility | High | Restricted |
| Hydrogen Bonding Capability | Acts as H-bond donor and acceptor | Acts as H-bond acceptor only |
Utility in the Stereoselective Synthesis of Nitrogen-Containing Heterocycles
While direct applications of this compound in the stereoselective synthesis of nitrogen-containing heterocycles are an emerging area of research, the principles of using chiral building blocks with strongly electron-withdrawing groups are well-established. The triflyl group can act as a powerful activating and directing group in various cyclization reactions.
In principle, chiral derivatives of this compound can serve as precursors for the asymmetric synthesis of heterocycles such as piperidines, pyrrolidines, and lactams. The stereocenter of the glycine (B1666218) derivative can control the stereochemical outcome of subsequent transformations, leading to the formation of enantiomerically enriched heterocyclic products. The electron-withdrawing triflyl group can facilitate key bond-forming steps and influence the regioselectivity of cyclization reactions. Further research is needed to fully exploit the potential of this building block in stereoselective heterocyclic synthesis.
Catalytic and Reagent Roles of N-Trifluoromethylsulfonyl Derivatives
The inherent acidity of the N-H proton in N-trifluoromethylsulfonyl-containing compounds, including derivatives of glycine, positions them as promising candidates for applications in catalysis.
Brønsted Acidity and Lewis Acidity in Organocatalysis and Metal-Catalyzed Transformations
The N-H proton of this compound and its derivatives is significantly more acidic than that of a typical amide due to the strong electron-withdrawing effect of the trifluoromethylsulfonyl group. This enhanced Brønsted acidity allows these compounds to function as effective organocatalysts in a variety of transformations. For instance, they can catalyze reactions that proceed through protonation of a substrate, such as aldol (B89426) and Mannich reactions, by providing a well-defined and tunable acidic environment.
In the context of metal-catalyzed transformations, N-trifluoromethylsulfonyl derivatives can act as ligands that modulate the Lewis acidity of the metal center. The electron-withdrawing nature of the triflyl group can enhance the electrophilicity of the coordinated metal, thereby increasing its catalytic activity in reactions like Friedel-Crafts alkylations and Diels-Alder reactions. The ability to fine-tune the electronic properties of the metal complex by modifying the N-sulfonyl substituent is a key advantage in catalyst design.
Application in Metal-Catalyzed Reactions and Chiral Ligand Design
The coordination of this compound derivatives to metal centers is a promising strategy for the development of novel catalysts. The nitrogen and oxygen atoms of the glycine moiety can act as a bidentate ligand, forming stable complexes with a variety of transition metals. The triflyl group, in this context, serves to electronically tune the metal center, influencing its reactivity and selectivity.
Furthermore, the synthesis of chiral ligands derived from this compound opens up avenues for asymmetric catalysis. By introducing chirality into the ligand scaffold, it is possible to create metal complexes that can catalyze enantioselective transformations. These chiral catalysts could find applications in the synthesis of pharmaceuticals and other fine chemicals where control of stereochemistry is paramount. The modular nature of these ligands, allowing for variation of both the amino acid backbone and the sulfonyl group, provides a powerful platform for the rational design of new and efficient asymmetric catalysts.
Derivatization Strategies for Functional Group Modulation in N-Trifluoromethylsulfonylglycine Derivatives
The chemical versatility of this compound allows for a wide range of derivatization strategies to modulate its functional groups and tailor its properties for specific applications. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups using standard organic synthesis methodologies. This allows for the attachment of the N-triflyl glycine unit to other molecules of interest, such as polymers, solid supports, or biologically active compounds.
The N-H proton, while acidic, can also be a site for further functionalization. Alkylation or arylation at the nitrogen atom can introduce additional steric bulk or electronic diversity. These modifications can be used to fine-tune the catalytic activity of the molecule or to alter its binding properties in a biological context. The ability to systematically modify both the C-terminus and the N-H position of this compound derivatives provides a rich platform for the development of new reagents, catalysts, and functional materials.
Spectroscopic and Computational Elucidation of Structure and Reactivity
Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation
Advanced spectroscopic methods are indispensable for the unambiguous structural determination of N-[(trifluoromethyl)sulfonyl]glycine and for probing the mechanisms of its reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be instrumental in elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) backbone and the amine (N-H) proton. The chemical shift of the methylene protons would likely be influenced by the electron-withdrawing trifluoromethylsulfonyl group, shifting them downfield compared to glycine itself. The N-H proton signal would be expected to be a broad singlet, and its chemical shift would be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Key signals would include those for the carboxyl carbon (-COOH) and the methylene carbon (-CH₂-). The chemical shifts would reflect the electronic environment, with the carbons closer to the sulfonyl group being deshielded.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. Its chemical shift would be a characteristic indicator of the electronic environment of the trifluoromethylsulfonyl group.
¹⁵N NMR: Nitrogen NMR could provide insight into the nitrogen atom of the sulfonamide linkage, though it is a less common technique due to the low natural abundance and lower sensitivity of the ¹⁵N isotope.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Sulfonamide) | 3300-3200 | Stretching |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching |
| S=O (Sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching |
| C-F (Trifluoromethyl) | 1300-1100 | Stretching |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M-H]⁻ or [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of SO₂, the trifluoromethyl group, or the carboxyl group, providing further structural confirmation. nih.govnih.gov
Quantum Chemical Studies on Molecular Conformation and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure, conformational preferences, and reactivity of this compound at a theoretical level.
DFT calculations can be employed to model the potential energy surfaces of reactions involving this compound. This allows for the determination of transition state geometries and activation energies, providing a detailed picture of the reaction mechanism. For instance, in a potential reaction, DFT could be used to explore the pathway of nucleophilic attack at the sulfonyl sulfur or the carboxyl carbon, helping to predict the most likely course of the reaction. The influence of solvent on reaction pathways can also be modeled using implicit or explicit solvent models in DFT calculations.
Computational studies can elucidate the relationship between the structure of this compound and its reactivity. By calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP), insights into the reactive sites of the molecule can be gained. The trifluoromethylsulfonyl group is strongly electron-withdrawing, which would be reflected in the calculated electronic properties.
Calculated Molecular Properties (Hypothetical DFT Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~4.5 D | Indicates a polar molecule |
These calculations would likely show that the sulfonyl sulfur and the carboxyl carbon are electrophilic centers, while the oxygen and nitrogen atoms are nucleophilic centers. The energetic profiles of different molecular conformations (rotamers around the S-N and N-C bonds) can also be calculated to determine the most stable conformer in the gas phase and in solution.
Application of Advanced Analytical Techniques for Elucidating Reaction Intermediates and Stereochemical Purity
The study of reaction intermediates and the determination of stereochemical purity are crucial for understanding reaction mechanisms and for the synthesis of enantiomerically pure compounds.
Elucidation of Reaction Intermediates: Techniques such as stopped-flow spectroscopy or in situ NMR and IR spectroscopy can be used to detect and characterize transient reaction intermediates. For reactions involving this compound, these methods could potentially identify short-lived species, providing direct evidence for a proposed reaction mechanism. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful tool for separating and identifying intermediates in a reaction mixture. myfoodresearch.comcreative-proteomics.comnih.gov
Determination of Stereochemical Purity: Since this compound is a derivative of the achiral amino acid glycine, it is itself achiral. However, if it were to be used in reactions that generate a new chiral center, the determination of the enantiomeric purity of the products would be essential. Chiral HPLC, using a chiral stationary phase, is a widely used technique for separating enantiomers and determining their relative amounts (enantiomeric excess). mdpi.comresearchgate.netnih.gov The development of a robust chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and biochemical research. mdpi.com For N-[(trifluoromethyl)sulfonyl]glycine and its derivatives, future research will likely focus on developing scalable, sustainable, and highly stereoselective synthetic routes.
Current advanced strategies for analogous fluorinated and N-sulfonylated amino acids provide a clear roadmap. A particularly promising approach involves the use of chiral transition-metal complexes, such as those of Ni(II), which have proven effective for the gram-scale asymmetric synthesis of various fluorinated amino acids with excellent enantiomeric purities (>94% ee). nih.govchemrxiv.orgchemrxiv.org This methodology could be adapted for the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, offering a uniform and scalable pathway to enantiopure N-substituted glycine derivatives. nih.govchemrxiv.org
Organocatalysis represents another key frontier, offering a sustainable alternative to metal-based catalysis. springernature.com Recent breakthroughs in the organocatalytic asymmetric activation of stable amide C-N bonds in N-sulfonyl lactams suggest that similar principles could be applied to synthesize axially chiral biaryl derivatives of this compound. springernature.comnih.gov Such methods operate under mild conditions and could provide access to a diverse set of chiral amino acid derivatives. nih.gov
Future methodologies will likely prioritize sustainability by minimizing protecting group manipulations, reducing waste, and utilizing recyclable catalysts.
Table 1: Potential Stereoselective Synthetic Methodologies
| Methodology | Catalyst/Auxiliary | Key Advantages | Potential Outcome for this compound Derivatives |
|---|---|---|---|
| Chiral Ni(II) Complex Alkylation | (S)- or (R)-Proline-derived Schiff base Ni(II) complexes | Gram-scale synthesis, high yields, excellent diastereoselectivity (>92% de), uniform pathway. nih.govchemrxiv.org | Scalable access to enantiopure α-substituted derivatives. |
| Organocatalytic C-N Bond Activation | Chiral Biaryl Organocatalysts | Metal-free, mild reaction conditions, access to axially chiral structures. springernature.comnih.gov | Atroposelective synthesis of biaryl amino acid derivatives. |
Exploration of Unprecedented Catalytic Applications and Multicomponent Reactions
The structural features of this compound suggest its potential utility in novel catalytic systems and as a key building block in complex chemical syntheses. The strongly electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly influence the acidity and reactivity of the N-H and α-carbon protons, opening avenues for its use in catalysis.
One emerging area is the use of N-sulfonyl amino acids in small-molecule iron catalysis for the oxidative diversification of peptides, where the sulfonyl group acts as an activating and directing moiety. nih.gov Future work could explore derivatives of this compound as chiral ligands for transition metals, where the trifluoromethyl group could fine-tune the electronic properties and stability of the catalyst complex. Furthermore, the sulfonyl group itself is a target for late-stage functionalization via photocatalytically generated sulfonyl radical intermediates, a strategy that could be used to create diverse molecular architectures. acs.org
Multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step. researchgate.net this compound is an ideal candidate for MCRs, such as the Ugi or Asinger reactions, which are used to synthesize pseudo-peptides and other complex heterocyclic structures. nih.gov Incorporating this building block would introduce the unique physicochemical properties of the trifluoromethyl and sulfonyl groups—such as high lipophilicity, metabolic stability, and specific binding interactions—into the resulting libraries of compounds, making them valuable for drug discovery. mdpi.comnih.gov
Table 2: Potential Multicomponent Reactions (MCRs)
| Reaction | Components | Potential Product Class |
|---|---|---|
| Ugi Reaction | This compound, an aldehyde or ketone, an isocyanide, and ammonia/primary amine | Complex pseudo-peptides with enhanced stability and lipophilicity. nih.gov |
| Asinger Reaction | This compound, an α-halo-carbonyl, a ketone, and ammonia | Substituted thiazolines and other N,S-heterocyclic structures. nih.gov |
Interdisciplinary Research with Advanced Materials Science and Chemical Biology
The intersection of chemistry with materials science and biology offers fertile ground for the application of this compound, leveraging the unique properties imparted by its fluorinated sulfonyl moiety.
Advanced Materials Science In materials science, there is growing interest in peptoids (N-substituted glycine oligomers) as a class of bio-inspired polymers. nih.gov Peptoids are resistant to proteolytic degradation and can be synthesized with a high degree of chemical diversity. nih.gov The incorporation of this compound into peptoid backbones could lead to novel materials with enhanced thermal stability and tuned hydrophobicity. nih.gov The strong carbon-fluorine bonds and the fluorous effect can be used to direct peptide and peptoid self-assembly into highly ordered structures like nanosheets, fibrils, and hydrogels. nih.govkzoo.edupsu.edu Such fluorinated materials could find applications as antibacterial coatings, drug delivery vehicles, or as scaffolds for PFAS filtration. kzoo.edupsu.edu
Chemical Biology In chemical biology, the trifluoromethyl group is a well-established ¹⁹F NMR probe for studying protein structure and interactions. nih.gov Incorporating this compound into peptides allows for non-invasive monitoring of peptide conformation and binding events. Furthermore, the sulfonyl fluoride (B91410) moiety is recognized as a "warhead" that can form covalent bonds with specific amino acid residues (like tyrosine, serine, and lysine) in proteins, making it a valuable tool for developing targeted covalent inhibitors and chemical probes. nih.gov
The high metabolic stability conferred by the trifluoromethyl group is a significant advantage in drug design. mdpi.comnih.govnih.govchemrxiv.org Peptides containing this moiety are expected to have longer in-vivo half-lives. nih.gov The combination of the trifluoromethyl and sulfonyl groups can also enhance binding affinity and cell permeability, crucial properties for therapeutic peptides and small molecules. mdpi.comnih.gov Future research could focus on synthesizing peptides and peptidomimetics containing this compound to develop more stable and effective therapeutics. acs.org
Table 3: Interdisciplinary Applications and Research Directions
| Field | Application | Key Properties Utilized | Future Research Focus |
|---|---|---|---|
| Materials Science | Fluorinated Peptoids | Proteolytic resistance, thermal stability, controlled self-assembly. nih.govnih.gov | Development of novel hydrogels, PFAS capture materials, and drug delivery systems. kzoo.edu |
| Chemical Biology | ¹⁹F NMR Probes | Spectroscopic handle for non-invasive monitoring. nih.gov | Studying protein-peptide interactions and conformational changes. |
| Covalent Inhibitors | Reactivity of sulfonyl fluoride with nucleophilic residues. nih.gov | Designing highly selective probes and inhibitors for "undruggable" targets. |
| Medicinal Chemistry | Peptide Therapeutics | Enhanced metabolic stability, increased lipophilicity and bioavailability. mdpi.comnih.govchemrxiv.org | Creating peptide-based drugs with improved pharmacokinetic profiles. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
